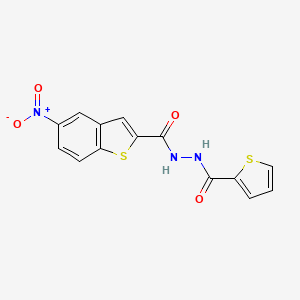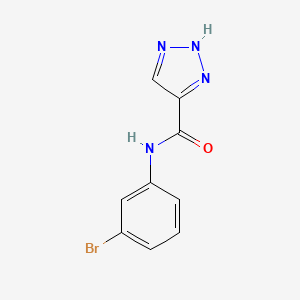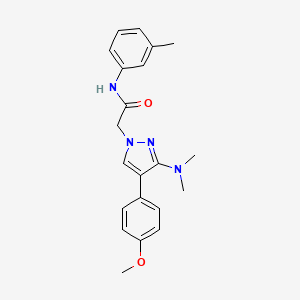![molecular formula C29H26N2O5S2 B2961788 ethyl 5-phenyl-3-[4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamido]thiophene-2-carboxylate CAS No. 391866-77-6](/img/structure/B2961788.png)
ethyl 5-phenyl-3-[4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamido]thiophene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-phenyl-3-[4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamido]thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mécanisme D'action
Target of Action
Compounds with a dihydroquinoline structure, like this one, are often involved in interactions with various proteins or enzymes in the body. The specific targets would depend on the exact structure and properties of the compound .
Mode of Action
The compound might interact with its targets by binding to them, which could inhibit or enhance the target’s activity. The sulfonyl and carboxylate groups in the compound could be involved in these interactions, as they are capable of forming strong bonds with amino acids in proteins .
Biochemical Pathways
The compound could affect various biochemical pathways depending on its targets. For example, if it targets enzymes involved in signal transduction, it could affect pathways related to cell growth and proliferation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure and properties. For example, the presence of the ethyl group might enhance its lipophilicity, potentially aiding in absorption and distribution .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. For example, if it inhibits a key enzyme in a cellular pathway, it could result in decreased activity of that pathway .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain conditions might enhance or inhibit the compound’s ability to bind to its targets .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-phenyl-3-[4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamido]thiophene-2-carboxylate involves multiple steps, starting from readily available starting materials
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur or a sulfur-containing reagent under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where a phenyl halide reacts with the thiophene ring in the presence of a Lewis acid catalyst.
Attachment of the Tetrahydroquinoline-1-sulfonylbenzamido Moiety: This step involves the reaction of the thiophene derivative with 4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzoyl chloride in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups or the sulfonyl moiety, resulting in the formation of alcohols or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Electrophilic reagents like halogens, nitro compounds, and sulfonic acids can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new thiophene-based materials.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studying protein-ligand interactions.
Medicine: The compound’s potential biological activities, such as anti-inflammatory or anticancer properties, can be explored for therapeutic applications.
Industry: It can be used in the development of new materials with specific electronic or optical properties, such as organic semiconductors or light-emitting diodes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 5-phenylthiophene-2-carboxylate: Lacks the tetrahydroquinoline-1-sulfonylbenzamido moiety, making it less complex and potentially less biologically active.
5-Phenyl-3-[4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamido]thiophene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester, which can affect its solubility and reactivity.
Ethyl 3-[4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamido]thiophene-2-carboxylate: Similar structure but without the phenyl group, which can influence its electronic properties and biological activity.
Uniqueness
Ethyl 5-phenyl-3-[4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamido]thiophene-2-carboxylate is unique due to its combination of a thiophene ring, a phenyl group, and a tetrahydroquinoline-1-sulfonylbenzamido moiety. This unique structure provides a diverse range of chemical and biological properties, making it a valuable compound for various scientific applications.
Propriétés
IUPAC Name |
ethyl 3-[[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]amino]-5-phenylthiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N2O5S2/c1-2-36-29(33)27-24(19-26(37-27)21-10-4-3-5-11-21)30-28(32)22-14-16-23(17-15-22)38(34,35)31-18-8-12-20-9-6-7-13-25(20)31/h3-7,9-11,13-17,19H,2,8,12,18H2,1H3,(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGSWGDQVRBEZBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2961707.png)

![N-[[4-(2-Chloropropanoyl)morpholin-3-yl]methyl]methanesulfonamide](/img/structure/B2961710.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-morpholinopyrimidin-4-yl)thio)acetamide](/img/structure/B2961712.png)

![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-phenylacetamide](/img/structure/B2961718.png)
![methyl 4-({(2Z)-3-[(2,4-dimethylphenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2961719.png)

![N-benzyl-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2961721.png)
![N-(3,4-dimethoxyphenyl)-3-[4-(propan-2-yl)benzenesulfonyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2961722.png)



